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Compound of Interest

Compound Name: 1-Bromo-3-ethoxy-2-iodobenzene

Cat. No.: B1519773

The precise installation of multiple, distinct functional groups onto an aromatic scaffold is a
central challenge in synthetic organic chemistry. The order of substituent introduction and the
interplay of their electronic and steric effects dictate the feasibility and outcome of a synthetic
route.[1][2] Compounds like 1-Bromo-3-ethoxy-2-iodobenzene, which feature an activating
group (ethoxy) and two different halogen atoms (-Br, -1) in a specific 1,2,3-arrangement, are
particularly valuable. The halogens serve as versatile handles for metal-catalyzed cross-
coupling reactions, while the ethoxy group modulates the ring's electronic properties.[3][4] The
primary strategic advantage of such a molecule lies in the differential reactivity between the
carbon-iodine and carbon-bromine bonds, allowing for programmed, site-selective bond
formation.[5] This guide serves as a Senior Application Scientist's perspective on the synthesis,
properties, and strategic application of this scaffold for researchers in drug development and
advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount
for its successful synthesis, purification, and application.

IUPAC Nomenclature and Structural Data

e |[UPAC Name: 1-Bromo-3-ethoxy-2-iodobenzene

e Molecular Formula: CsHsBriO
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e Molecular Weight: 342.96 g/mol

e CAS Number: Not commercially available; no CAS number assigned.

Predicted Physicochemical Properties

The following properties are estimated based on structurally similar compounds and

computational models. For instance, 1-bromo-2-iodo-3-methoxybenzene is a solid with a

melting point of 63-65 °C[5], while 1-bromo-3-iodobenzene is a liquid at room temperature.[6]

The title compound is expected to be a high-boiling liquid or a low-melting solid.

Property

Predicted Value

Notes

Physical State

Low-melting solid or viscous

Based on analogs like 1-

bromo-2-iodo-3-

liquid
methoxybenzene.[5]
Melting Point 25-40 °C Estimate
High molecular weight and
Boiling Point >300 °C (at 760 mmHg) polarity suggest a high boiling
point.
Halogenated aromatics are
Density ~2.0 g/mL significantly denser than water.
[7]
Indicates high lipophilicity and
LogP ~4.2 g iipop Y

low water solubility.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized

compound.
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Technique Expected Observations

Three distinct aromatic proton signals in the &
6.8-7.5 ppm range, likely exhibiting complex

1H NMR splitting (doublet of doublets). An ethyl group
signature: a quartet (~0 4.0 ppm, 2H) and a
triplet (~ 1.4 ppm, 3H).

Eight distinct signals: six for the aromatic
carbons (including four quaternary carbons
bonded to Br, I, O, and another C) and two for
the ethyl group carbons.

13C NMR

C-H stretching (aromatic) ~3050-3100 cm™1; C-
H stretching (aliphatic) ~2850-2980 cm~1; C-O-
IR Spectroscopy C stretching ~1250 cm~t and ~1050 cm~1; C-Br
and C-I stretches in the fingerprint region <800

cm~L.

A characteristic isotopic pattern for the
molecular ion [M]* due to the presence of
Mass Spec. (El) bromine (7°Br and &1Br in ~1:1 ratio). Fragments

corresponding to the loss of I, Br, and the ethoxy

group.

Synthesis and Mechanistic Considerations

The synthesis of a 1,2,3-trisubstituted benzene requires careful strategic planning to control
regioselectivity. A Directed ortho-Metalation (DoM) strategy is a powerful and elegant approach
for achieving this specific substitution pattern.

Retrosynthetic Analysis and Strategy

The key challenge is the installation of three substituents at adjacent positions. A DoM
approach leverages a pre-existing substituent to direct a strong base to deprotonate a specific
adjacent position, creating a nucleophilic carbon that can be trapped by an electrophile. The
ethoxy group is an effective ortho-directing group. Our retrosynthesis points to 3-
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bromoethoxybenzene as the immediate precursor, which itself can be readily prepared from 3-
bromophenol.

Proposed Synthetic Workflow

The proposed two-stage synthesis begins with a simple, commercially available starting
material and utilizes well-established, high-yielding reactions.

1. NaH, THF 1. n-BuLi, THF, -78 °C
2. lodoethane (Etl) 2. lodine (I2) -
3-Bromophenol |—{liamson Ether Synthesis) =(3-Bromoethoxybenzena (Directed ortho-Metalation) :(1-Bromo-3-ethoxy-2-|od0benzene
\__ (ntermediate) ) L (Target Molecule)
Ar-B(OH)2 R-C=C-H

Pd(PPhs)4, Base PdClIz(PPhs)z, Cul, Base
1-Bromo-3-ethoxy- Suzuki Coupling @ C-I 2-Aryl-1-bromo- (Sonogashira Coupling @ c-Br) [ 2-Aryl-1-alkynyl-
2-iodobenzene 3-ethoxybenzene 3-ethoxybenzene

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1519773#iupac-name-for-1-bromo-3-ethoxy-2-
iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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